molecular formula C19H19FN2O4S2 B6543824 N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896274-77-4

N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B6543824
CAS No.: 896274-77-4
M. Wt: 422.5 g/mol
InChI Key: LUUZOIXUZVMRDO-UHFFFAOYSA-N
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Description

The compound N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is an organic chemical with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines elements of benzothiazole and benzamide moieties, enabling it to exhibit diverse chemical behaviors and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves a multi-step process. Key steps include the formation of the benzothiazole ring system, followed by functional group modifications to introduce the fluoro, ethoxyethyl, and methanesulfonyl groups. Precise reaction conditions such as temperature, pressure, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized reaction conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and rigorous purification methods to maintain consistent quality and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions such as:

  • Oxidation: Introduction of oxygen-containing functional groups.

  • Reduction: Removal of oxygen or addition of hydrogen.

  • Substitution: Replacement of functional groups.

Common Reagents and Conditions: The chemical reactivity of this compound depends on the nature of the reagents and conditions used. Oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles are commonly employed.

Major Products: The major products formed from these reactions can include oxidized or reduced analogs, substituted derivatives, and other modified structures, depending on the specific reaction pathway.

Scientific Research Applications

The applications of N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide are diverse:

  • Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential effects on cellular processes and molecular pathways.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide exerts its effects involves:

  • Molecular Targets: Binding to specific enzymes, receptors, or DNA sequences.

  • Pathways Involved: Influencing signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include other benzothiazole derivatives, benzamides, and sulfonyl-containing molecules, each with their own specific applications and activities.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-12-11-22-17-14(20)8-6-9-15(17)27-19(22)21-18(23)13-7-4-5-10-16(13)28(2,24)25/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUZOIXUZVMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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